1-Allyl-5-Amino-2',3',5',6'-Tetrahydrospiro[Indoline-3,4'-Pyran]-2-One
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Overview
Description
1-Allyl-5-Amino-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indoline and a pyran ring, making it a significant molecule in various chemical and biological research fields.
Preparation Methods
The synthesis of 1-Allyl-5-Amino-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One involves several steps, typically starting with the formation of the indoline ring followed by the construction of the spiro linkage with the pyran ring. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indoline ring.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Scientific Research Applications
1-Allyl-5-Amino-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Allyl-5-Amino-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Allyl-5-Amino-2’,3’,5’,6’-Tetrahydrospiro[Indoline-3,4’-Pyran]-2-One can be compared with other similar compounds, such as:
3-Allyl-4-Oxo-2-Thioxo-1,2,3,4,5,6-Hexahydrospiro[Benzo[h]Quinazoline-5,1’-Cyclohexane]: This compound shares a similar spiro structure but features different functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1-prop-2-enylspiro[indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-7-17-13-4-3-11(16)10-12(13)15(14(17)18)5-8-19-9-6-15/h2-4,10H,1,5-9,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPIOXCWGJDRRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)N)C3(C1=O)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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